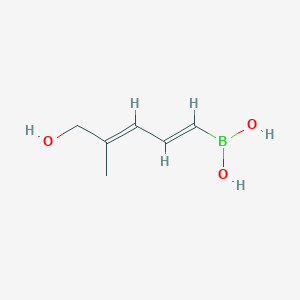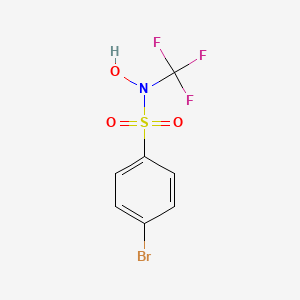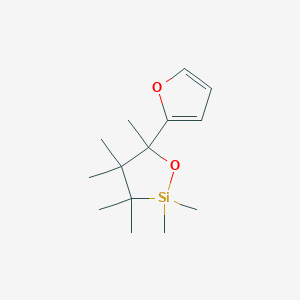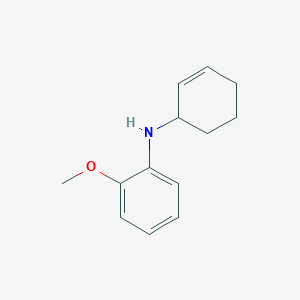![molecular formula C21H22N2 B14127739 N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 798-68-5](/img/structure/B14127739.png)
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is an organic compound with the molecular formula C21H22N2. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves the reaction of 2,3-dimethylaniline with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline moiety, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N,2,3-tetramethyl-4-(2-quinolin-4-ylethenyl)aniline
- 3,5,N,N-Tetramethylaniline
Uniqueness
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to its specific structural features, including the presence of both quinoline and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
798-68-5 |
|---|---|
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC名 |
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-15-16(2)21(23(3)4)12-11-17(15)9-10-18-13-14-22-20-8-6-5-7-19(18)20/h5-14H,1-4H3/b10-9+ |
InChIキー |
BOHNKFWQJRVQCE-MDZDMXLPSA-N |
異性体SMILES |
CC1=C(C=CC(=C1C)N(C)C)/C=C/C2=CC=NC3=CC=CC=C23 |
正規SMILES |
CC1=C(C=CC(=C1C)N(C)C)C=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)





